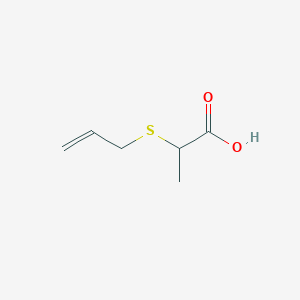

2-(Allylthio)propanoic acid

描述

Contextualization within the Field of Organosulfur Chemistry

Organosulfur compounds are a broad class of molecules containing carbon-sulfur bonds. They are known for their diverse chemical reactivity and significant presence in biological systems. 2-(Allylthio)propanoic acid is a member of the thioether subclass of organosulfur compounds, which are characterized by a C-S-C linkage. The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) or a sulfone, and the adjacent alkyl groups can undergo various transformations.

In the specific case of this compound, the allyl group introduces a site of unsaturation, allowing for reactions such as addition and oxidation. The thioether linkage itself is a key functional group, and its properties are influenced by the adjacent propanoic acid moiety. Research in organosulfur chemistry often focuses on the synthesis of these compounds and their potential applications, which can range from materials science to medicinal chemistry.

Some related organosulfur compounds are found in nature, such as those in garlic (Allium sativum). researchgate.netresearchgate.net For instance, S-allyl-L-cysteine is a well-known organosulfur compound from garlic. acs.org The study of synthetic analogues like this compound can provide insights into the reactivity and potential biological activities of these natural products.

Significance of the Propanoic Acid Scaffold in Synthetic and Mechanistic Studies

The propanoic acid scaffold is a three-carbon carboxylic acid backbone that serves as a fundamental building block in organic synthesis. Its presence in this compound provides a carboxylic acid functional group, which is highly versatile for chemical modifications.

The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. This versatility allows for the incorporation of the this compound unit into larger and more complex molecular architectures. For example, the propanoic acid scaffold has been utilized in the development of dendrimers and antimicrobial agents. nih.govnih.govmdpi.comresearchgate.net

From a mechanistic standpoint, the propanoic acid moiety can influence the reactivity of the neighboring thioether and allyl groups. The electron-withdrawing nature of the carboxylic acid can affect the electron density at the sulfur atom and the double bond.

Overview of Research Trajectories for Alkylthio Carboxylic Acids

Research on alkylthio carboxylic acids, a class to which this compound belongs, follows several key trajectories. One major area of focus is their synthesis. Various methods have been developed for the preparation of these compounds, often involving the reaction of a thiol with a haloalkanoic acid or an α,β-unsaturated carboxylic acid. researchgate.net

Another significant research direction is the investigation of their chemical properties and reactivity. This includes studying their oxidation, reduction, and participation in coupling reactions. chemrxiv.org For instance, the oxidation of the thioether group to a sulfoxide or sulfone can dramatically alter the compound's properties and biological activity.

Furthermore, there is considerable interest in the potential applications of alkylthio carboxylic acids. These compounds have been explored as intermediates in organic synthesis, as ligands for metal complexes, and as biologically active molecules. For example, some anilides of 2-alkylthio-4-pyridinecarboxylic acids have been shown to inhibit photosynthesis. mdpi.com

Emerging Areas for Investigation into this compound

While research specifically on this compound is not as extensive as for some other organosulfur compounds, several emerging areas of investigation can be identified. One such area is its potential role in the formation of flavor and aroma compounds. For example, the related compound 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid has been identified as a Maillard reaction product in roasted garlic. acs.orgresearchgate.net

Another potential avenue for research is the exploration of its biological activities. Given that related compounds from garlic exhibit a range of biological effects, it is plausible that this compound could also possess interesting pharmacological properties. A dipeptide containing the (R)-3-(allylthio)-2-aminopropanamido moiety has been isolated from garlic and shown to have antibacterial activity. researchgate.net

The synthesis of derivatives of this compound is also a promising area. By modifying the carboxylic acid group or the allyl group, new compounds with tailored properties could be created for various applications in materials science or medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(Allylsulfanyl)propanoic acid |

| CAS Number | 54680-83-0 |

| Molecular Formula | C₆H₁₀O₂S |

| Molecular Weight | 146.21 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

Source: sigmaaldrich.com

Table 2: Related Organosulfur Compounds and their Significance

| Compound Name | Significance |

|---|---|

| S-Allyl-L-cysteine | Major sulfur-containing amino acid in garlic. acs.org |

| (R)-3-(allylthio)-2-((R)-3-(allylthio)-2-aminopropanamido)propanoic acid | Dipeptide from garlic with antibacterial activity. researchgate.net |

| 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid | Maillard reaction product in roasted garlic. acs.orgresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJCWQSKOWVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505006 | |

| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54680-83-0 | |

| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Allylthio Propanoic Acid

Reactions Involving the Allyl Group

The allyl group (CH₂=CH-CH₂-) is characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, which is in turn bonded to the sulfur atom of the thioether linkage. This arrangement provides multiple sites for chemical attack.

The π-bond of the alkene in the allyl group is a region of high electron density, making it nucleophilic and prone to attack by electrophiles. savemyexams.com The mechanism for electrophilic addition typically begins with the attack of the π-bond on an electrophile (E⁺), leading to the formation of a carbocation intermediate. libretexts.org This carbocation is then attacked by a nucleophile (Nu⁻).

For an unsymmetrical alkene like the one in 2-(Allylthio)propanoic acid, the initial addition of the electrophile follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation. In this case, protonation of the terminal carbon (C-3' of the allyl group) results in a secondary carbocation adjacent to the sulfur-bearing carbon.

The general mechanism is as follows:

Step 1: The alkene's π-electrons attack the electrophile (e.g., H⁺ from HBr), forming a carbocation on the more substituted carbon and a new C-H bond on the terminal carbon. chemistrysteps.com

Step 2: The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product.

The presence of the adjacent sulfur atom can influence the reaction through its ability to stabilize an adjacent positive charge via resonance, although this effect is less pronounced than for an oxygen atom.

Table 1: Examples of Electrophilic Addition to the Allyl Group

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product |

| HBr | H⁺ | Br⁻ | 2-((2-Bromopropyl)thio)propanoic acid |

| H₂O, H⁺ (catalyst) | H⁺ | H₂O | 2-((2-Hydroxypropyl)thio)propanoic acid |

| Br₂ | Br⁺ (polarized) | Br⁻ | 2-((2,3-Dibromopropyl)thio)propanoic acid |

The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to abstraction by radicals. This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over two carbon atoms. pressbooks.pub

A key reaction in this category is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). NBS is used to maintain a low concentration of bromine (Br₂), which favors allylic substitution over electrophilic addition to the double bond. pressbooks.pub

The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator generates a small number of bromine radicals.

Propagation:

A bromine radical abstracts an allylic hydrogen from this compound, forming an allylic radical and HBr.

The HBr reacts with NBS to regenerate the bromine molecule (Br₂).

The allylic radical reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.

This transformation results in the substitution of a hydrogen atom at the allylic position with a bromine atom, yielding 2-((1-Bromoprop-2-en-1-yl)thio)propanoic acid. Radical reactions can also be used to form carbon-carbon bonds. libretexts.org

The sulfur atom in the thioether linkage is susceptible to oxidation. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. This oxidation typically does not affect the alkene or carboxylic acid groups under mild conditions.

Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Oxidation to Sulfoxide (B87167): Using one equivalent of a mild oxidizing agent like H₂O₂ or sodium periodate (B1199274) (NaIO₄) at controlled temperatures typically yields the corresponding sulfoxide, 2-(Allylsulfinyl)propanoic acid. The sulfur atom in the sulfoxide is a stereocenter.

Oxidation to Sulfone: The use of a stronger oxidizing agent or an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or hot KMnO₄) will further oxidize the sulfoxide to the sulfone, 2-(Allylsulfonyl)propanoic acid.

These oxidation reactions are highly regioselective for the sulfur atom due to its lone pairs of electrons, which are readily attacked by electrophilic oxygen sources. beilstein-journals.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, most notably those involving the acidic proton and the carbonyl carbon.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nagwa.com The reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing the water formed during the reaction. ceon.rs

The mechanism involves several steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

The reactivity of the alcohol decreases with increasing steric hindrance (primary > secondary > tertiary). researchgate.net

Table 2: Effect of Alcohol Structure on Propanoic Acid Esterification Yield

| Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Max. Yield (%) |

| Ethanol | 1:10:0.20 | 45 | 210 | ~85 |

| 1-Propanol | 1:10:0.20 | 45 | 210 | ~90 |

| 1-Butanol | 1:10:0.20 | 45 | 210 | ~92 |

| 2-Propanol | 1:10:0.20 | 45 | 210 | ~70 |

| Data is representative of typical Fischer esterification trends for propanoic acid and is illustrative for its allylthio derivative. ceon.rsresearchgate.net |

Amidation: Direct formation of amides from carboxylic acids and amines is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. lardbucket.org However, the reaction can be achieved by heating the salt to high temperatures (typically >100°C) to drive off water, or by using coupling agents. mdpi.com Modern methods may employ catalysts like titanium or zirconium complexes to facilitate the reaction under milder conditions. rsc.orgnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. youtube.com A new dipeptide, (R)-3-(allylthio)-2-((R)-3-(allylthio)-2-aminopropanamido)propanoic acid, has been isolated from garlic, demonstrating the formation of an amide bond between two molecules of a similar compound in a biological context. researchgate.net

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions, such as heating with soda-lime. quora.com

The stability of the carbanion intermediate that would be formed upon loss of CO₂ is the primary factor determining the ease of decarboxylation. reddit.com this compound lacks an electron-withdrawing group at the β-position (the carbon adjacent to the carboxyl carbon), which is typically required to stabilize the resulting negative charge. masterorganicchemistry.com Therefore, it does not undergo facile thermal decarboxylation in the same way that β-keto acids or malonic acids do. masterorganicchemistry.com Any significant decarboxylation would require high temperatures, likely leading to decomposition and a mixture of products.

Acid-Base Equilibria and Proton Transfer Dynamics

The chemical character of this compound is defined by its functional groups, notably the carboxylic acid moiety (-COOH), which governs its behavior as a weak acid in solution. The principles of acid-base equilibria describe the reversible dissociation of this group to release a proton (H⁺) and form its conjugate base, the propanoate ion. physicsandmathstutor.comuml.edu This process is fundamental to understanding the compound's interactions in various chemical environments.

The equilibrium is represented by the following equation: C₃H₅SCH(CH₃)COOH ⇌ C₃H₅SCH(CH₃)COO⁻ + H⁺

The position of this equilibrium is quantified by the acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. uml.educhemrevise.org A lower pKa value indicates a stronger acid that dissociates more readily. physicsandmathstutor.com For comparison, the pKa of propanoic acid is approximately 4.87. The presence of the allylthio group [-S-CH₂CH=CH₂] at the C-2 position influences the acidity. The sulfur atom is more electronegative than carbon and exerts a mild electron-withdrawing effect, which helps to stabilize the negative charge on the carboxylate conjugate base. This stabilization facilitates proton donation, resulting in a slightly stronger acid compared to unsubstituted propanoic acid, and therefore a lower pKa.

Table 1: Comparison of Acidity for Propanoic Acid and this compound

| Compound | Formula | Reference pKa | Estimated pKa of this compound | Influence of Substituent |

| Propanoic Acid | CH₃CH₂COOH | ~4.87 | N/A | Baseline for comparison. |

| This compound | CH₂=CHCH₂SCH(CH₃)COOH | N/A | < 4.87 | The electron-withdrawing nature of the thioether group is expected to lower the pKa, increasing acidity. |

Sulfur-Centered Reactivity and Redox Chemistry

The thioether linkage in this compound is a key site for chemical reactivity, particularly oxidation-reduction (redox) reactions.

Oxidation of Thioethers to Sulfoxides and Sulfones

The sulfur atom in the thioether group is susceptible to oxidation and can be converted to a sulfoxide and subsequently to a sulfone. This process involves the formation of new sulfur-oxygen bonds. The oxidation is stepwise, and the reaction conditions can often be controlled to favor one product over the other.

Thioether → Sulfoxide → Sulfone

Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The nucleophilicity of the sulfur atom is a key factor in its oxidation, with the reaction involving a nucleophilic attack by the sulfur onto the oxidant. nsf.gov The choice of reagent and reaction stoichiometry determines the final product. For example, using approximately one equivalent of an oxidant like m-CPBA under controlled conditions may yield the sulfoxide, while an excess of the oxidant will typically push the reaction to the more highly oxidized sulfone state. reddit.com Specific catalysts, such as niobium carbide, can also be employed to efficiently drive the oxidation directly to the sulfone using hydrogen peroxide. organic-chemistry.org

Table 2: Oxidation Reactions of the Thioether Group

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | ~1 eq. m-CPBA or H₂O₂ | 2-(Allylsulfinyl)propanoic acid (Sulfoxide) | Oxidation |

| This compound | >2 eq. m-CPBA or H₂O₂ / NbC catalyst | 2-(Allylsulfonyl)propanoic acid (Sulfone) | Oxidation |

| Thioether | Iodine (I₂) | Sulfoxide + 2H⁺ | Redox-mediated acidification d-nb.info |

Formation and Interconversion of Disulfides and Polysulfides

While the thioether bond is generally stable, pathways exist where the allylthio group can be involved in the formation of disulfide (S-S) and polysulfide (S-Sₙ) bonds. This transformation typically proceeds through an intermediate thiol.

Research on the bacterial degradation of related organosulfur compounds has shown that 3-(allylsulfanyl)propanoic acid can be deallylated to form allyl thiol (CH₂=CHCH₂SH). beilstein-journals.org In the presence of air (oxygen), this reactive thiol can undergo oxidative dimerization to yield diallyl disulfide. beilstein-journals.org Further reactions can lead to the formation of diallyl trisulfide and other polysulfides. beilstein-journals.org This demonstrates a clear pathway from an allylthio-containing acid to various disulfides and polysulfides. The formation of disulfide bonds from two thiol molecules is a common oxidative process in chemistry and biology. creative-proteomics.comneb.com

Table 3: Pathway to Disulfide Formation

| Precursor/Intermediate | Transformation | Product(s) | Conditions |

| 3-(Allylsulfanyl)propanoic acid | Deallylation | Allyl thiol | Bacterial enzymes beilstein-journals.org |

| Allyl thiol | Oxidative Dimerization | Diallyl disulfide, Diallyl trisulfide | Presence of air (O₂) beilstein-journals.org |

Formation Pathways within Complex Reaction Systems

Maillard Reaction Product Formation Involving Amino Acid Precursors

This compound derivatives have been identified as products formed during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated. These reactions are responsible for the characteristic flavors and aromas in cooked foods.

In studies of roasted garlic, a derivative of the target compound was identified when S-allyl-l-cysteine, the major sulfur-containing amino acid in garlic, was heated in the presence of glucose. nih.govacs.orgresearchgate.net S-allyl-l-cysteine serves as the amino acid precursor, which possesses a structure analogous to this compound but with an amino group at the 2-position. The reaction between S-allyl-l-cysteine and glucose under low-moisture heating conditions resulted in the formation of several compounds, including 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid . nih.govacs.org This product retains the core (allylthio)propanoic acid skeleton, with the nitrogen atom of the original amino acid having been incorporated into a pyrrole (B145914) ring structure, a hallmark of the Maillard reaction. researchgate.net This specific compound was found to contribute a "kokumi" (mouthfulness) sensation, highlighting its role in the flavor profile of processed garlic. nih.govacs.org

Table 4: Formation of a this compound Derivative in the Maillard Reaction

| Precursors | Reaction System | Key Product Identified | Significance |

| S-allyl-l-cysteine (amino acid) | Low-moisture heating | 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid | Flavor (kokumi) enhancement in roasted garlic. nih.govacs.orgresearchgate.net |

| Glucose (reducing sugar) | (Maillard Reaction) |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Allylthio)propanoic acid, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments collectively provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) Analysis of Chemical Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The structure of this compound (CH₂=CH-CH₂-S-CH(CH₃)-COOH) suggests the presence of six distinct proton environments. The expected chemical shifts (δ) are influenced by the proximity of electronegative atoms (oxygen and sulfur) and unsaturated groups (the allyl C=C double bond).

The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet significantly downfield, typically in the range of 10-12 ppm. The proton on the carbon adjacent to the sulfur and the carboxyl group (-S-CH-) would likely be a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would correspondingly appear as a doublet. The protons of the allyl group present a characteristic pattern: the -S-CH₂- protons adjacent to the sulfur appear as a doublet, the internal vinyl proton (-CH=) as a multiplet, and the terminal vinyl protons (=CH₂) as two distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

This interactive table outlines the predicted proton NMR data. Specific experimental values may vary based on solvent and instrument conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling with |

| -COOH | 10.0 - 12.0 | Broad Singlet (s) | None |

| -CH=CH₂ | 5.7 - 5.9 | Multiplet (m) | -S-CH₂- and =CH₂ |

| -CH=CH₂ (trans) | 5.1 - 5.3 | Multiplet (m) | -CH= and -CH=CH₂ (cis) |

| -CH=CH₂ (cis) | 5.0 - 5.2 | Multiplet (m) | -CH= and -CH=CH₂ (trans) |

| -S-CH(CH₃)- | 3.2 - 3.6 | Quartet (q) | -CH₃ |

| -S-CH₂- | 3.1 - 3.3 | Doublet (d) | -CH= |

| -CH(CH₃) | 1.4 - 1.6 | Doublet (d) | -S-CH- |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) maps the carbon framework of a molecule. With six unique carbon atoms, the ¹³C NMR spectrum of this compound is expected to show six distinct signals. The carboxyl carbon (-COOH) is the most deshielded, appearing furthest downfield (typically 170-180 ppm). The carbons of the C=C double bond of the allyl group are expected in the olefinic region (115-135 ppm). The carbon atom bonded to the sulfur (-S-CH-) would appear in the 40-50 ppm range, while the carbons of the S-CH₂- and the methyl group (-CH₃) would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This interactive table outlines the predicted Carbon-13 NMR data. Click on a row to highlight the corresponding carbon's position in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 175 - 180 |

| -C H=CH₂ | 132 - 136 |

| -CH=C H₂ | 117 - 120 |

| -S-C H(CH₃)- | 45 - 50 |

| -S-C H₂- | 34 - 38 |

| -CH(C H₃) | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's structural connectivity. researchgate.netlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show cross-peaks between:

The -S-CH- proton and the -CH₃ protons.

The protons of the allyl group: between -S-CH₂- and -CH=, and between -CH= and =CH₂.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the proton signal predicted at 3.2-3.6 ppm would show a cross-peak with the carbon signal predicted at 45-50 ppm, confirming the -S-CH(CH₃)- fragment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. sdsu.educolumbia.edu Key HMBC correlations for confirming the structure would include:

A cross-peak between the -S-CH₂- protons and the carbon of the -S-CH- group, establishing the sulfur linkage.

Correlations from the -CH₃ protons to both the -S-CH- carbon and the -COOH carbon.

Correlations from the -S-CH- proton to the carbons of the allyl group (-S-CH₂- and -CH=).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. measurlabs.com For this compound, the molecular formula is C₆H₁₀O₂S. HRMS analysis would be used to confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass. The high accuracy of HRMS allows differentiation between compounds with the same nominal mass but different elemental formulas. acs.orgnih.gov

Table 3: Theoretical Mass Data for this compound

This table details the calculated molecular weight and exact mass for the target compound.

| Parameter | Value |

| Molecular Formula | C₆H₁₀O₂S |

| Average Molecular Weight | 146.21 g/mol |

| Monoisotopic (Exact) Mass | 146.04015 u |

Hyphenated Techniques (e.g., LC-MS/MS, UPLC-MS-ESI+) for Mixture Analysis

When analyzing complex mixtures, mass spectrometry is often coupled with a separation technique like Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC). These hyphenated techniques, such as LC-MS/MS, allow for the separation, detection, and identification of individual components. nih.gov Carboxylic acids are often analyzed using these methods, sometimes requiring derivatization to improve their chromatographic retention and ionization efficiency. nih.govnih.gov

In a tandem mass spectrometry (MS/MS) experiment, a specific ion (the precursor ion, such as the protonated molecule [M+H]⁺) is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound (MW=146.21), the protonated molecule [M+H]⁺ would have an m/z of approximately 147.05.

Key fragmentation pathways would likely involve:

Loss of the allyl group: Cleavage of the S-CH₂ bond could result in a fragment corresponding to the loss of C₃H₅ (41 u).

Loss of the propanoic acid moiety: Cleavage of the C-S bond could lead to fragments representing the allylthio portion.

Decarboxylation: Loss of CO₂ (44 u) from the parent ion or subsequent fragments is a common pathway for carboxylic acids.

α-cleavage: Fragmentation adjacent to the sulfur atom is also a characteristic pathway for sulfides. miamioh.edu Studies on similar compounds like allyl methyl sulfide (B99878) have shown preferential fragmentation to form a stable C₃H₅⁺ carbocation (m/z 41). nih.gov

These fragmentation patterns provide a structural fingerprint that aids in the confident identification of the compound within a complex biological or chemical matrix.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides distinct signals that confirm the presence of its key structural components: a carboxylic acid, an allyl group, and a thioether linkage.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding between the acid molecules, which causes the signal to typically appear in the range of 3300 to 2500 cm⁻¹. Overlapping with this broad O-H band are the C-H stretching vibrations of the alkyl and vinyl groups, which are expected around 2900-3100 cm⁻¹.

Another key indicator of the carboxylic acid group is the strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration, which typically occurs between 1700 and 1725 cm⁻¹. The presence of the allyl group (CH₂=CH-CH₂-) is confirmed by several characteristic absorptions. The =C-H stretching of the vinyl group is expected just above 3000 cm⁻¹, while the C=C stretching vibration usually appears around 1640 cm⁻¹. The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds give rise to strong absorptions in the 1000-910 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is provided in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Allyl Group | =C-H Stretch | 3100 - 3000 | Medium |

| Alkyl Group | C-H Stretch | 2975 - 2845 | Medium |

| Allyl Group | C=C Stretch | 1650 - 1630 | Medium to Weak |

| Thioether | C-S Stretch | 800 - 600 | Weak |

| Allyl Group | =C-H Bend (out-of-plane) | 1000 - 910 | Strong |

Circular Dichroism (CD) Spectroscopy for Stereochemical Determination

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. Since this compound contains a chiral center at the second carbon atom (the alpha-carbon), it can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(Allylthio)propanoic acid and (S)-2-(Allylthio)propanoic acid. CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers.

Enantiomers interact with circularly polarized light differently, leading to distinct CD spectra. According to the Beer-Lambert law for CD, the differential absorption (ΔA) is directly proportional to the concentration of the sample, the path length, and the differential molar extinction coefficient (Δε), which is a measure of the molecule's inherent chirality at a specific wavelength. The CD spectrum is a plot of this differential absorption, often expressed as molar ellipticity ([θ]), versus wavelength.

For the two enantiomers of this compound, it is expected that their CD spectra will be mirror images of each other. This means that if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak in the CD spectrum) at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship is a definitive confirmation of the enantiomeric relationship between two molecules.

The chromophores within the this compound molecule that are expected to give rise to CD signals are the carboxylic acid group and the allyl group. The n → π* electronic transition of the carbonyl group in the carboxylic acid is inherently chiral due to its proximity to the stereocenter and typically gives a CD signal in the 200-250 nm region. The electronic transitions associated with the C=C double bond in the allyl group can also contribute to the CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) of a given enantiomer. This is often achieved by comparing the experimental CD spectrum with the spectra of structurally related compounds with known absolute configurations or by using computational methods to predict the CD spectra for each enantiomer.

The expected chiroptical properties for the enantiomers of this compound are summarized in the table below.

| Property | (R)-2-(Allylthio)propanoic acid | (S)-2-(Allylthio)propanoic acid |

| CD Spectrum | Exhibits a specific pattern of positive and/or negative Cotton effects. | Exhibits a mirror-image CD spectrum to the (R)-enantiomer. |

| Cotton Effect | The sign (positive or negative) of the Cotton effect at a given wavelength is opposite to that of the (S)-enantiomer. | The sign (positive or negative) of the Cotton effect at a given wavelength is opposite to that of the (R)-enantiomer. |

| Molar Ellipticity ([θ]) | Equal in magnitude but opposite in sign to the (S)-enantiomer at all wavelengths. | Equal in magnitude but opposite in sign to the (R)-enantiomer at all wavelengths. |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

This area of study focuses on the arrangement of electrons within a molecule and how this dictates its chemical properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state properties of molecules. researchgate.netfluorochem.co.ukelsevier.com For 2-(Allylthio)propanoic acid, DFT calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. However, no specific studies reporting these DFT-calculated ground state properties for this compound were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and the energy required for electronic excitation. cas.orgmdpi.com Analysis of these frontier orbitals helps predict where a molecule might act as an electron donor or acceptor. ambeed.com Reactivity descriptors like electronegativity, hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactive nature. cas.org A literature search did not yield any publications containing HOMO-LUMO analysis or calculated reactivity descriptors specifically for this compound.

Electrostatic Potential Surfaces (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. This visual tool is invaluable for predicting how a molecule will interact with other charged or polar species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Despite the utility of this analysis, no MEP maps or detailed charge distribution analyses for this compound have been published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can trace the energetic pathways of chemical reactions, providing a deeper understanding of how they occur.

Transition State Characterization for Synthetic Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this state is crucial for understanding reaction kinetics and mechanisms. nih.gov For the synthesis of this compound, computational modeling could identify the transition states involved, for example, in the nucleophilic substitution reaction between a thiol and a propanoic acid derivative. researchgate.net However, no such computational characterizations of synthetic transition states for this specific compound are available in the literature.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements called conformations. nist.gov Conformational analysis involves mapping the potential energy surface of the molecule as its bonds rotate to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding the molecule's physical properties and how its shape influences its reactivity. No studies detailing the conformational analysis or potential energy surface of this compound could be located.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications

Computational chemistry and theoretical investigations provide powerful tools for understanding and predicting the behavior of chemical compounds. For molecules like this compound, Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) algorithms are emerging as critical methodologies. chemrxiv.orgacs.org These approaches establish a link between the molecular structure of a compound and its physicochemical properties or biological activities, bypassing the need for extensive and time-consuming laboratory experiments for every new molecule. mdpi.comresearchgate.net The core principle of QSPR/QSAR is that the properties of a chemical are determined by its structure. mdpi.com By using mathematical and statistical methods to analyze molecular descriptors, these models can reliably predict various properties of organic compounds. mdpi.comunrn.edu.ar Modern machine learning techniques, such as Random Forest (RF), Support Vector Machines (SVM), and neural networks, further enhance these predictions by identifying complex, non-linear relationships within large datasets. acs.orgrsc.orgnih.gov

Predictive Modeling of Chemical Reactivity and Stability Profiles

While specific QSPR models exclusively for this compound are not detailed in publicly available literature, extensive research on other sulfur-containing compounds provides a framework for how its reactivity and stability could be predicted. mdpi.comresearchgate.netnih.gov QSPR strategies are widely used to model properties like antioxidant activity, reaction kinetics, and potential for protein binding in organosulfur compounds. mdpi.comnih.govnih.gov

These predictive models are built by first calculating a set of "molecular descriptors" from the compound's structure. These descriptors can include:

Topological descriptors: Quantifying aspects of molecular shape and size (e.g., topological length, topological volume). mdpi.comnih.gov

Quantum-chemical descriptors: Derived from calculations of the electronic structure.

Physicochemical descriptors: Such as lipophilicity (logP), which describes a molecule's affinity for fatty versus aqueous environments. mdpi.comnih.gov

Once calculated, these descriptors are fed into a statistical or machine learning model, which is "trained" on a dataset of compounds with known reactivity or stability data. For instance, a study on 148 sulfur-containing compounds successfully developed QSPR models to predict the rate constant for antioxidant activity (logk7). mdpi.comresearchgate.net These models used a combination of descriptors to achieve satisfactory predictive accuracy, demonstrating the potential to screen virtual libraries for new, effective antioxidants. mdpi.comnih.gov

Similarly, in silico expert systems use structural alerts to predict the potential for a chemical to bind with proteins, a key aspect of its biological reactivity and potential toxicity. nih.gov For sulfur-containing chemicals, these systems can differentiate between classes like sulfides (the class to which this compound belongs), mercaptans, and sulfones, predicting their reactivity based on their functional groups. nih.gov The development of such models is crucial for generalizing reactivity trends across diverse substrates and reaction conditions. ethz.ch

Table 1: Principles of QSPR Modeling for Chemical Reactivity

| Modeling Component | Description | Relevance to Sulfur-Containing Compounds | Search Result Index |

| Objective | To establish a mathematical relationship between molecular structure and a specific property (e.g., reactivity). | Used to predict antioxidant activity, reaction rates, and toxicity of organosulfur molecules. | mdpi.com, nih.gov |

| Descriptors | Numerical values that characterize the chemical's structure. Examples include topological length, volume, and lipophilicity. | A combination of MNA (Multilevel Neighbourhoods of Atoms) and QNA (Quantitative Neighbourhoods of Atoms) descriptors, along with whole-molecule descriptors, have proven effective. | mdpi.com, nih.gov |

| Model Building | Statistical methods or machine learning algorithms (e.g., MLR, SVM, RF) are used to create a predictive equation from a "training set" of known compounds. | Models have been successfully built for large sets of sulfur compounds to predict kinetic parameters of reactions. | mdpi.com, researchgate.net |

| Validation | The model's predictive power is assessed using an external "test set" of compounds not used in the training process. | Statistically significant models have been achieved with high correlation coefficients (R²) and predictive accuracy (Q²). | mdpi.com, nih.gov |

Theoretical Investigations into Sensory Properties of Structurally Analogous Compounds

The sensory properties of sulfur-containing compounds, particularly their potent aromas and tastes, are a significant area of research in food and flavor chemistry. rsc.orgresearchgate.net While direct sensory data for this compound is scarce, theoretical and computational studies on structurally similar molecules offer valuable insights into how its taste and smell profiles might be predicted. Machine learning is increasingly being used to predict the flavor of a compound based on its molecular structure. chemrxiv.orgacs.orgrsc.org These models can classify compounds into sensory categories such as "sulfury," "bitter," or "aromatic" by analyzing their structural parameters and molecular descriptors. rsc.org

A key factor in the sensory perception of these molecules is the thiol group (-SH) or, in this case, the thioether (sulfide) group. nih.gov The geometry of the molecule, including bond lengths and the ability to form hydrogen bonds, is critical. For instance, the C–SH bond is significantly longer than a C–OH bond, which influences how the molecule interacts with olfactory receptors. nih.gov Polyfunctional thiols, which contain other functional groups in addition to sulfur, are known for having very low perception thresholds (at the ng/L level) and contributing to pleasant fruity or floral odors. researchgate.net

A compelling example of a structurally analogous compound is 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid . This molecule, identified as a Maillard reaction product from heated garlic, shares the same allylthio-propanoic acid backbone. researchgate.net Sensory analysis revealed that this compound does not have a strong intrinsic taste on its own but exhibits a powerful "kokumi" (a Japanese term for mouthfulness, continuity, and thickness) enhancing activity. researchgate.net This finding is significant as it highlights that even subtle structural modifications can dramatically shift a molecule's sensory function from a direct odorant or tastant to a modulator of other tastes. This specific compound has been included in databases used for the computational analysis and machine learning-based prediction of kokumi compounds. acs.org

Table 2: Sensory Properties of Structurally Analogous Compounds

| Compound Name | Structural Similarity to this compound | Reported Sensory Property/Activity | Method of Investigation | Search Result Index |

| 3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid | Contains the core allylthio-propanoic acid structure. | Exhibits strong mouthfulness (kokumi) enhancing activity rather than a direct taste. | Isolation from heated garlic, LC-MS/MS, and sensory analysis. | researchgate.net, acs.org |

| Polyfunctional Thiols | General class of compounds with a thiol/thioether and other functional groups. | Often have very low perception thresholds and can impart fruity or floral odors. | General review of flavor chemistry. | researchgate.net |

| (5-methylfuran-2-yl)methanethiol | A furan-containing thiol. | Potent aroma compound with detection thresholds below 1 part-per-billion (ppb). | Research into structure-activity relationships in sensory chemistry. | |

| 3-Methyl-butanoic acid | A short-chain carboxylic acid, like the propanoic acid moiety. | Associated with a "cheesy" or "sweaty" odor profile. | GC-MS/O and sensory evaluation of yeast proteins. | mdpi.com |

Biochemical Context and Molecular Interaction Studies Non Clinical Focus

Occurrence and Biotransformation in Natural Systems

Formation as a Product in Thermal Food Processing (e.g., Roasted Garlic)

2-(Allylthio)propanoic acid has been identified as a product formed during the thermal processing of garlic (Allium sativum). Specifically, it is generated through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked at high temperatures. In the context of roasted or pan-fried garlic, the primary precursors are S-allyl-L-cysteine, a major sulfur-containing amino acid in garlic, and glucose. nih.govacs.org

Further studies have also identified 3-(allylthio)propionic acid as one of the volatile compounds in the headspace of both raw and heat-treated garlic. oup.com

Relationship to S-Allyl-L-Cysteine Metabolism in Allium Species

The formation of this compound is intrinsically linked to the metabolism of S-allyl-L-cysteine (SAC) in Allium species like garlic. SAC is a water-soluble and odorless sulfur-containing amino acid that serves as a key precursor to many of the characteristic flavor and bioactive compounds in garlic. spandidos-publications.comspandidos-publications.com

One of the proposed biosynthetic pathways for S-allyl-L-cysteine sulfoxide (B87167) (alliin), the precursor to the pungent compound allicin, involves the conversion of S-2-carboxypropyl cysteine to S-allyl cysteine through decarboxylation and oxidation. nih.gov When garlic is crushed or processed, the enzyme alliinase converts alliin (B105686) to allicin, which then breaks down into a variety of diallyl sulfides and other organosulfur compounds. spandidos-publications.complos.org

S-allyl-L-cysteine itself is a significant component of aged garlic extract and is known for its high bioavailability. researchgate.netnih.gov Upon ingestion, SAC is readily absorbed and can be metabolized through various pathways, including N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). researchgate.netnih.gov The thermal degradation of SAC during cooking processes, as described in the previous section, represents another metabolic fate for this important garlic constituent, leading to the formation of compounds like this compound. nih.govacs.org

Enzymatic and Non-Enzymatic Transformations of Allylthio and Propanoic Acid Moieties

Studies on the Metabolic Fates of Structurally Related Propionates

The metabolism of propionic acid and its derivatives is a well-established biochemical process. In mammals, propionic acid, often produced by gut microbiota, is converted to propionyl-CoA. nih.govnajah.edu This intermediate can then enter the Krebs cycle at the level of succinyl-CoA, making it a precursor for glucose synthesis. najah.edu

Structurally related thioether propanoic acids also undergo specific metabolic transformations. For instance, 3-methylthiopropionic acid is a known straight-chain fatty acid found in biological systems. hmdb.ca Studies on the metabolism of cysteine S-conjugates, such as that of the drug busulfan (B1668071), have revealed that these compounds can undergo β-elimination reactions. nih.gov This process, which can be enzyme-catalyzed, results in the cleavage of the thioether bond and the formation of pyruvate (B1213749), ammonia, and the corresponding thiol. nih.gov Specifically, the cysteine S-conjugate of busulfan forms a sulfonium (B1226848) compound that can undergo a β-lyase reaction, a less common drug metabolism pathway. nih.gov This suggests that thioether-containing propanoic acids, depending on their specific structure and the biological system, could potentially be metabolized through similar enzymatic pathways involving cleavage of the C-S bond.

Investigation of Molecular Interactions with Enzymes or Biomolecules (without direct biological outcome)

While direct studies on the interaction of this compound with specific enzymes are limited, research on analogous compounds provides some insights. The allylthio group is known to participate in covalent bonding with nucleophilic sites on proteins and enzymes, which can lead to modification of their activity. This reactivity is a key aspect of the biological effects of many organosulfur compounds derived from garlic.

For example, S-allyl-L-cysteine (SAC) and its derivatives have been studied for their neuroprotective effects, which are thought to involve interactions with various cellular targets, although the precise mechanisms are still under investigation. spandidos-publications.com The metabolism of SAC to N-acetyl-S-allyl-L-cysteine is catalyzed by N-acetyltransferases in the liver and kidneys, demonstrating a clear enzymatic interaction. researchgate.netnih.gov

Mechanistic Insights into Molecular-Level Phenomena of Analogues

The chemical reactivity of the allylthio group in analogous compounds offers mechanistic insights that may be relevant to this compound. The allylthio moiety can undergo oxidation to form sulfoxides and sulfones. It can also be a target for substitution reactions with various nucleophiles.

Recent research has explored the use of thioethers as catalysts in organic synthesis. For instance, designer thioethers have been shown to act as highly active organocatalysts in cross-coupling reactions, such as the reaction between allyl bromides and arylboronic acids, proceeding through a proposed sulfonium ylide mechanism. nih.gov Furthermore, alkyl aryl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions, leading to desulfurative bond formation. chemrxiv.org These studies highlight the diverse chemical reactivity of the thioether functionality, suggesting that under specific biological or chemical conditions, this compound could potentially participate in a range of molecular-level interactions and transformations.

Theoretical Aspects of Radical Scavenging in Related Structures

Theoretical and computational chemistry studies provide profound insights into the mechanisms by which molecules can neutralize free radicals. These in silico approaches allow researchers to predict the antioxidant potential of a compound by calculating various thermodynamic and kinetic parameters. For structures related to this compound, particularly organosulfur compounds containing an allyl group, these theoretical models are crucial for understanding their antioxidant activity at a molecular level.

The primary mechanisms through which an antioxidant (ArOH) can scavenge a free radical (R•) are generally categorized as follows:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it. The key parameter for this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE value for the O-H or C-H bond indicates that the hydrogen atom can be abstracted more easily, signifying a more potent antioxidant via this mechanism. acs.orgnih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the antioxidant transferring an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The feasibility of the first step is governed by the Ionization Potential (IP). A lower IP facilitates electron donation. acs.orgnih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The initial deprotonation step is evaluated by the Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE). acs.orgnih.govnih.gov

Computational studies, primarily using Density Functional Theory (DFT), have become instrumental in evaluating these mechanisms for various compounds. nih.govbenthamdirect.com A variety of DFT functionals and basis sets are employed to explore the thermodynamics and kinetics of proposed reactions. benthamdirect.com

Table 1: Computational Methods Used in Antioxidant Activity Studies

| Method/Functional | Basis Set Examples | Purpose | Source |

|---|---|---|---|

| DFT (B3LYP, M06-2X, etc.) | 6-31G(d), 6-311++G(3df,2p) | Calculating thermodynamic and kinetic parameters (BDE, IP, PA), exploring reaction pathways. | benthamdirect.comtandfonline.com |

| Gaussian-n (G3MP2B3) | N/A | High-accuracy energy calculations. | benthamdirect.com |

| IRC (Intrinsic Reaction Coordinate) | 6-311++G(3df, 2p) | Obtaining kinetic data and rate constants by analyzing the reaction path. | benthamdirect.comtandfonline.com |

Research into organosulfur compounds from garlic, which share the allylthio structural motif, offers a strong theoretical basis for understanding radical scavenging. Computational analyses of compounds like Allyl Methyl Sulfide (B99878) (AMS), Diallyl Sulfide (DAS), and S-allylcysteine (SAC) have elucidated their interactions with reactive oxygen species (ROS). tandfonline.comacs.org

A computational study on SAC and its derivatives, S-benzylcysteine (SBC) and S-propylcysteine (SPC), demonstrated the critical role of the allyl group (—S—CH₂—CH═CH₂) in free radical scavenging. The study found that the scavenging activity against hydroxyl (•OH) and peroxyl (ROO•) radicals was significantly diminished when the allyl group was replaced by benzyl (B1604629) or propyl groups. acs.org This highlights the importance of the C=C double bond in the allyl moiety for antioxidant action.

Further theoretical investigations into allyl mercaptan (AM) and its derivatives predict the dominant free radical scavenging mechanism based on calculated thermodynamic descriptors. nih.gov For example, in a hydrophilic (water) medium, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is predicted to be dominant for both propenesulfenic acid (PSA) and allyl mercaptan (AM), as their Proton Affinity (PA) values are lower than their Bond Dissociation Enthalpy (BDE) and Adiabatic Ionization Potential (AIP) values. nih.gov

Table 2: Calculated Thermodynamic Descriptors (kcal/mol) for Allyl Mercaptan (AM) and Propenesulfenic Acid (PSA) in Water

| Compound | BDE | PA | AIP | ETE | Predicted Dominant Mechanism | Source |

|---|---|---|---|---|---|---|

| Allyl Mercaptan (AM) | 87 | 50 | 125 | 83 | SPLET | nih.gov |

| Propenesulfenic Acid (PSA) | 68 | 58 | 114 | 56 | SPLET | nih.gov |

BDE: Bond Dissociation Enthalpy; PA: Proton Affinity; AIP: Adiabatic Ionization Potential; ETE: Electron Transfer Enthalpy; SPLET: Sequential Proton Loss Electron Transfer.

The structure-activity relationship is a key theme in these theoretical studies. The scavenging activity of thioallyl compounds against hypochlorous acid (HOCl) is enhanced by increasing the number of sulfur atoms or by the presence of an alanyl group (—CH₂CH–NH₂–COOH). Conversely, the activity decreases in the absence of the C=C bond or in the presence of a sulfoxide group. researchgate.net

While the allylthio group is a well-studied radical scavenger, the propanoic acid moiety's role is less direct. In studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the antioxidant activity observed in assays like the DPPH radical scavenging assay was primarily attributed to the 4-hydroxyphenyl group. mdpi.com This suggests that in such structures, the propanoic acid component may function more as a molecular scaffold, with the primary antioxidant properties conferred by other functional groups. mdpi.com

Future Research Directions and Advanced Methodologies for 2 Allylthio Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on 2-(allylthio)propanoic acid will likely focus on developing novel and sustainable synthetic routes that are both efficient and environmentally benign.

A plausible and established method for synthesizing this compound involves the nucleophilic substitution of a 2-halopropanoic acid, such as 2-bromopropanoic acid, with allyl mercaptan (also known as prop-2-ene-1-thiol). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion which then displaces the halide in an SN2 reaction.

Table 1: Proposed Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |

|---|

While effective, this method can be improved upon to align with the principles of green chemistry. Future research directions in sustainable synthesis could include:

Catalytic Approaches: Investigating the use of catalysts to promote the reaction, potentially under milder conditions and with higher atom economy. prepchem.com This could involve transition metal catalysis or organocatalysis to activate the reactants and reduce the need for stoichiometric bases.

Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. The use of aqueous conditions, where possible, would significantly reduce the environmental impact of the synthesis. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Starting Materials: Exploring alternative, renewable starting materials to replace petroleum-derived precursors. For instance, bio-based propanoic acid could be utilized as a feedstock.

A patent for the synthesis of the related compound 2-(4-alkylphenyl) propionic acid highlights the drive towards greener processes by emphasizing a high atom utilization rate and the reduction of energy consumption and waste. sigmaaldrich.com Similar goals will undoubtedly shape the future of this compound synthesis.

Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold

The unique structural features of this compound, namely the carboxylic acid group, the thioether linkage, and the reactive allyl group, make it an attractive building block for the synthesis of more complex molecular architectures. Future research is expected to capitalize on these features to create novel compounds with tailored properties.

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic and steric properties of the molecule and may introduce new biological activities. The allyl group is particularly versatile, allowing for a range of chemical transformations including:

Addition Reactions: The double bond can undergo addition reactions, such as halogenation, epoxidation, and dihydroxylation, to introduce new functional groups.

Cross-Coupling Reactions: The allyl group can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Thiol-ene "Click" Chemistry: The alkene of the allyl group is a prime candidate for the thiol-ene reaction, a highly efficient and orthogonal click chemistry reaction. This would allow for the facile conjugation of the this compound scaffold to other molecules, including polymers and biomolecules.

While direct examples of complex molecules built from this compound are not yet widely reported, the synthesis of related compounds, such as (R)-3-(allylthio)-2-((R)-3-(allylthio)-2-aminopropanamido)propanoic acid, a dipeptide isolated from garlic, demonstrates the natural occurrence and potential for such structures. researchgate.net Research into derivatives of similar sulfur-containing propanoic acids has also led to the development of compounds with anti-inflammatory activity. researchgate.net This suggests that the this compound scaffold could serve as a valuable synthon in medicinal chemistry and materials science.

Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its synthesis and for elucidating its role in more complex chemical and biological systems. Advanced spectroscopic techniques are powerful tools for achieving this understanding.

Table 2: Potential Spectroscopic Techniques for the Study of this compound

| Technique | Application | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and reaction monitoring | Identification of products and intermediates, determination of stereochemistry, and reaction kinetics. researchgate.net |

| Infrared (IR) Spectroscopy | Functional group analysis and reaction progress | Monitoring the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands (e.g., C=O, S-H, C=C). chemicalbook.com |

| Raman Spectroscopy | Complementary vibrational analysis | Particularly useful for studying reactions in aqueous media and for analyzing the sulfur-containing functional groups. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Identification of reaction products and intermediates, and elucidation of reaction pathways through the analysis of fragment ions. |

| Time-Resolved Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental analysis and process monitoring | Could potentially be adapted for real-time monitoring of reactions in solution or in flow systems. google.com |

For example, time-resolved IR or NMR spectroscopy could be used to study the nucleophilic substitution reaction for the synthesis of this compound, providing data on the rate of formation of the product and the potential for side reactions. The application of these advanced techniques will be instrumental in moving from a qualitative to a quantitative understanding of the chemistry of this compound.

Integration of Cheminformatics and Artificial Intelligence for Predictive Modeling

Cheminformatics and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. chemicalbook.comyoutube.com The integration of these computational tools into the study of this compound represents a significant frontier for future research.

Machine learning models, trained on large datasets of chemical information, can be developed to predict a wide range of properties for this compound and its derivatives, including:

Physicochemical Properties: Such as solubility, pKa, and lipophilicity.

Spectroscopic Data: Predicting NMR and IR spectra to aid in structural elucidation.

Reactivity: Predicting the outcome and yield of chemical reactions.

Biological Activity: Screening for potential therapeutic applications by predicting interactions with biological targets.

Table 3: Applications of Cheminformatics and AI in this compound Research

| Computational Tool | Application | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of derivatives with potential therapeutic effects. chemshuttle.com |

| Molecular Docking | Simulating binding to protein targets | Proposing mechanisms of action and guiding the design of more potent analogues. |

| Machine Learning Models | Predicting properties and reactivity | Accelerating the discovery of new applications and optimizing synthetic routes. |

For instance, a study on kokumi-active compounds utilized machine learning models to predict the taste-enhancing properties of molecules, including a complex derivative of allylthio-propanoic acid. This demonstrates the power of AI in identifying novel applications for compounds based on their structure. By applying similar methodologies to this compound, researchers can significantly accelerate the discovery and development of new materials and molecules with valuable properties, moving experiments from the laboratory to a virtual environment for rapid screening and hypothesis testing. chemicalbook.com

常见问题

Q. What are the recommended synthesis routes for 2-(Allylthio)propanoic acid in laboratory settings?

- Methodological Answer : Retrosynthetic analysis and AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) can predict viable routes by leveraging databases of analogous thioether-propanoic acid derivatives. A common approach involves coupling allylthiol with halogenated propanoic acid precursors under basic conditions. Post-synthesis, validate purity using NMR (¹H/¹³C) and mass spectrometry (MS), ensuring spectral alignment with reference libraries .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers at -20°C for long-term stability, avoiding exposure to moisture and oxidizing agents (e.g., peroxides). Short-term storage at 4°C under inert atmospheres (e.g., nitrogen) is acceptable. Monitor degradation via periodic HPLC analysis, particularly for thioether oxidation byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and allylthio group integration.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%). Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and local exhaust ventilation to minimize inhalation/contact risks.

- In case of skin exposure, wash immediately with water and pH-neutral soap. For eye contact, irrigate for 15 minutes and seek medical attention.

- Toxicity data (e.g., LD₅₀ = 720 mg/kg in rats) suggest moderate acute toxicity; avoid ingestion and aerosolization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Reproducibility Framework : Standardize assay conditions (e.g., solvent purity, cell lines, enzyme batches) and include positive/negative controls.

- Orthogonal Assays : Validate activity via multiple methods (e.g., enzyme inhibition kinetics, cellular viability assays).

- Collaborative Cross-Validation : Partner with independent labs to confirm findings, addressing batch-to-batch variability and environmental factors .

Q. What experimental designs optimize studies on enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and calculate Ki values.

- Time-Dependent Studies : Pre-incubate enzymes with inhibitors to assess irreversible binding.

- Structural Analysis : Pair activity data with X-ray crystallography or molecular docking simulations to map binding sites .

Q. How can computational models predict the reactivity of this compound in varying environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the allylthio group to predict susceptibility to oxidation.

- Molecular Dynamics (MD) : Simulate interactions with biological membranes or protein targets to guide experimental prioritization.

- Validation : Correlate computational predictions with experimental stability assays (e.g., accelerated degradation under UV/oxidizing conditions) .

Q. What challenges arise in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC or use enzymatic resolution with lipases/esterases.

- Asymmetric Synthesis : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to direct stereochemistry.

- Enantiomeric Excess (ee) : Monitor via chiral GC or polarimetry, ensuring ee >98% for pharmacological studies .

Q. What strategies mitigate interference from degradation products in bioactivity assays?

- Methodological Answer :

- Stability Profiling : Conduct forced degradation studies (heat, light, pH extremes) and identify byproducts via LC-MS.

- Sample Purity : Pre-purify compounds using flash chromatography or preparative HPLC before assays.

- Control Experiments : Include degradation product controls to isolate their effects from the parent compound .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- Fluorescence Anisotropy : Measure changes in membrane fluidity using diphenylhexatriene (DPH) probes.

- Calorimetry : Use differential scanning calorimetry (DSC) to study phase transitions induced by compound incorporation.

- Permeability Assays : Track compound diffusion across artificial lipid bilayers with Franz cells or LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。